molecular formula C9H11N3O B7876107 4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one

4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one

Cat. No.: B7876107
M. Wt: 177.20 g/mol
InChI Key: CXZPOLVFNWTWNQ-UHFFFAOYSA-N
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Description

4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one is a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes a pyrrole ring fused to a pyridazine ring. It has a molecular formula of C9H11N3O and a molecular weight of 177.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-pyrrole-3-carboxylic acid with 4-formyl-1,2,5-trimethylpyrrole ethyl ester under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such compounds in an industrial setting would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives.

Scientific Research Applications

4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets. These targets can include enzymes and receptors, where the compound can act as an inhibitor or activator. The exact pathways involved depend on the specific application and the nature of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the resulting chemical properties. This unique structure can lead to distinct biological activities and reactivity profiles, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4,5,7-trimethyl-2,6-dihydropyrrolo[3,4-d]pyridazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-4-7-6(3)11-12-9(13)8(7)5(2)10-4/h10H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZPOLVFNWTWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=C(N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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